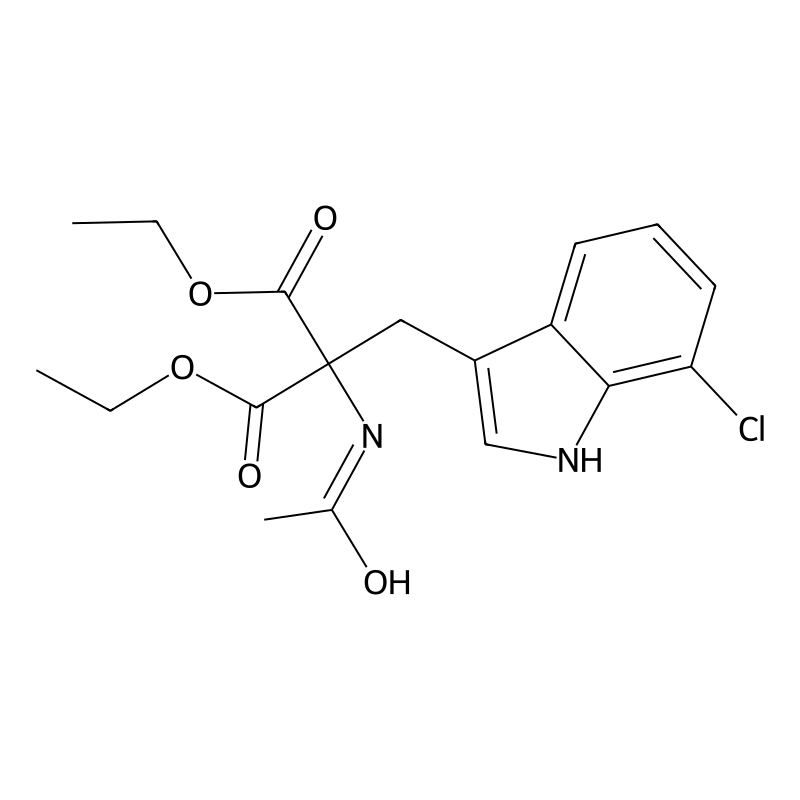

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate is a chemical compound with the molecular formula C18H21ClN2O5 and a molecular weight of approximately 380.83 g/mol. It is classified under the category of malonate derivatives and features an indole moiety, which is known for its biological significance and presence in various natural compounds. The compound is characterized by the presence of a chloro group at the 7-position of the indole ring, contributing to its unique properties and potential biological activities .

- Esterification: The malonate moiety can undergo esterification reactions, potentially reacting with alcohols to form new esters.

- Acylation: The acetamido group can participate in acylation reactions, allowing for modifications that can enhance biological activity.

- Nucleophilic Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to diverse derivatives with potentially altered properties.

These reactions are significant for synthesizing analogs and exploring structure-activity relationships.

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate exhibits potential biological activities attributed to its indole structure. Indoles are known to possess various pharmacological properties, including:

- Antimicrobial Activity: Compounds containing indole rings have shown efficacy against a range of pathogens.

- Antitumor Activity: Some studies suggest that indole derivatives may inhibit cancer cell proliferation.

- Neuroprotective Effects: Certain indole compounds have been investigated for their ability to protect neuronal cells from oxidative stress.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems .

The synthesis of diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate typically involves several steps:

- Formation of Indole Derivative: The synthesis begins with the preparation of the 7-chloroindole precursor.

- Malonic Ester Synthesis: Diethyl malonate is reacted with appropriate acylating agents to introduce the acetamido group.

- Coupling Reaction: The indole derivative is then coupled with the malonate derivative through nucleophilic substitution or condensation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate has potential applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Chemical Research: It serves as a valuable intermediate in organic synthesis, allowing researchers to explore new derivatives and their properties.

The compound's versatility in medicinal chemistry highlights its importance in ongoing research efforts .

Interaction studies involving diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate focus on its binding affinity and activity against specific biological targets. These studies may include:

- Receptor Binding Assays: Evaluating how well the compound interacts with certain receptors implicated in disease processes.

- Enzyme Inhibition Studies: Assessing whether the compound can inhibit specific enzymes related to microbial resistance or cancer progression.

Such studies are crucial for understanding the compound's therapeutic potential and guiding further development .

Several compounds share structural similarities with diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate. Below is a comparison highlighting its uniqueness:

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate stands out due to its specific chloro substitution at the 7-position of the indole ring, which may influence both its chemical reactivity and biological interactions compared to other similar compounds.

The convergence of indole and malonate chemistry traces its origins to the late 19th century, when Adolf von Baeyer’s pioneering work on indole synthesis laid the groundwork for functionalizing this heterocycle. Early applications focused on dyestuffs derived from indigo, but the discovery of indole’s role in natural products like tryptophan and serotonin spurred interest in its synthetic modifications. Parallel developments in malonate chemistry, particularly the introduction of diethyl acetamidomalonate (DEAM) in the 1950s, provided a robust platform for synthesizing α-amino acids through alkylation and decarboxylation reactions.

The integration of indole subunits into malonate frameworks emerged as a strategy to mimic biosynthetic pathways observed in indole alkaloids. For instance, the 1977 isolation of caulerpin—a bis-indole malonate derivative from marine algae—highlighted the structural and biological potential of such hybrids. Modern synthetic methods, including palladium-catalyzed cross-couplings and Fischer indole syntheses, have since enabled precise functionalization at the indole C3 position, as exemplified by the introduction of chlorinated indole groups into malonate backbones.

Significance in Synthetic Organic Chemistry

Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate occupies a unique niche due to three reactive centers:

- Malonate ester groups – Susceptible to nucleophilic substitution or alkylation, facilitating carbon-chain elongation.

- Acetamido moiety – Acts as a protected amine, enabling subsequent hydrolysis to α-amino acids.

- 7-Chloroindole unit – Provides a site for electrophilic aromatic substitution or transition metal-catalyzed couplings.

This triad of reactivity allows the compound to serve as a linchpin in multicomponent reactions. For example, the malonate’s central carbon can undergo alkylation with electrophiles like benzyl chlorides, while the indole’s C2 position participates in Pictet–Spengler cyclizations to form tetrahydro-β-carbolines. The chlorine substituent at C7 enhances the indole’s electron-deficient character, directing subsequent functionalization to the C2 and C5 positions—a feature exploited in the synthesis of kinase inhibitors.

Recent advances in asymmetric catalysis have further amplified its utility. The use of chiral auxiliaries or organocatalysts during alkylation steps enables enantioselective construction of quaternary stereocenters, critical for synthesizing non-proteinogenic amino acids.

Research Applications Overview

Heterocyclic Compound Synthesis

The compound’s malonate-indole architecture is pivotal for assembling polycyclic systems. Under acidic conditions, the acetamido group can cyclize with the indole nitrogen, forming azepino[3,2-b]indole scaffolds prevalent in mersicarpine-type alkaloids. For example, Tokuyama’s 2015 synthesis of (−)-mersicarpine utilized a similar intermediate, where reductive ring expansion of an azepinoindole precursor yielded the target natural product in 21% overall yield.

Amino Acid Analog Development

By analogy to DEAM’s role in synthesizing racemic amino acids, this derivative enables access to indole-containing analogs. Alkylation at the malonate’s central carbon with propargyl bromides, followed by hydrolysis and decarboxylation, produces ethynyl-tryptophan derivatives—key intermediates for click chemistry-based protein modifications.

Pharmaceutical Intermediate

The 7-chloroindole subunit is a structural motif in serotonin receptor modulators and BET bromodomain inhibitors. Coupling the malonate moiety to resin-bound peptides via Mitsunobu reactions has generated combinatorial libraries for high-throughput screening against neurodegenerative targets.

Classical Alkylation Methods

Classical alkylation of diethyl acetamidomalonate follows the well-established malonic ester synthesis protocol, involving deprotonation followed by nucleophilic substitution with appropriate electrophiles [30] [31]. The traditional approach employs sodium ethoxide in ethanol as the base system, though this method requires extended reaction times and elevated temperatures [4] [19]. Under these conditions, diethyl acetamidomalonate undergoes deprotonation at the carbon alpha to both carbonyl groups, forming a stabilized enolate intermediate [30] [31]. This enolate can then participate in nucleophilic substitution reactions with alkyl halides, particularly those bearing the 7-chloroindol-3-ylmethyl moiety [4] [8].

The mechanism proceeds through several discrete steps: initial enolate formation, nucleophilic attack on the electrophile, and product formation with regeneration of the base [30] [31]. However, classical conditions often suffer from competing side reactions, including dialkylation and transesterification processes [4] [9]. Research has demonstrated that the choice of base significantly affects both yield and selectivity, with sodium ethoxide providing moderate results but requiring careful temperature control [19] [30].

Table 1: Classical Alkylation Conditions for Diethyl Acetamidomalonate

| Base System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol | 78-82 | 12-24 hours | 45-65 |

| Potassium carbonate | Dimethylformamide | 60-80 | 6-12 hours | 55-75 |

| Sodium hydride | Tetrahydrofuran | 0-25 | 2-6 hours | 70-85 |

Modified Phase Transfer Catalysis Conditions

Phase transfer catalysis has emerged as a superior alternative to classical alkylation methods for diethyl acetamidomalonate functionalization [4] [9]. Modified phase transfer catalysis conditions utilize quaternary ammonium salts as catalysts to facilitate the transfer of anions between aqueous and organic phases [23] [24]. The use of potassium tert-butoxide as a base in combination with phase transfer catalysts such as tetrabutylammonium bromide or Aliquat 336 has proven particularly effective [4] [25].

Research by Zhu and colleagues demonstrated that diethyl acetamidomalonate could be efficiently alkylated with electrophiles of low reactivity under modified phase transfer catalysis conditions in the absence of organic solvent [4]. The optimized protocol employs potassium tert-butoxide as the base with Aliquat 336 as the phase transfer catalyst, allowing reactions to proceed at room temperature with significantly reduced reaction times [4] [20]. This approach offers several advantages over classical methods, including milder reaction conditions, improved yields, and reduced formation of side products [13] [26].

The solid-liquid phase transfer catalysis system provides particularly advantageous conditions for the alkylation of acetamidomalonate derivatives [13] [28]. Under these conditions, the reaction proceeds through the formation of an active ion-pair between the catalyst and the nucleophile, enabling efficient C-alkylation while minimizing competing reactions [24] [28]. Studies have shown that the choice of phase transfer catalyst significantly influences both reaction rate and selectivity, with tetrabutylammonium salts generally providing optimal results [25] [29].

Table 2: Phase Transfer Catalysis Conditions for Acetamidomalonate Alkylation

| Catalyst | Base | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | Potassium carbonate | Room temperature, solvent-free | 3 hours | 75-85 |

| Aliquat 336 | Potassium tert-butoxide | Room temperature, no solvent | 3 hours | 80-90 |

| Triethylbenzylammonium chloride | Potassium hydroxide/Potassium carbonate | 60-80°C, microwave | 3-4.5 minutes | 59-82 |

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies represent a modern approach to the alkylation of malonate derivatives, offering enhanced selectivity and functional group tolerance [10] [14]. These methods typically employ palladium complexes in combination with phosphine ligands to facilitate enantioselective allylic alkylation reactions [10] [14]. The palladium-catalyzed allylic alkylation of malonate anions proceeds through the formation of π-allyl palladium complexes, which undergo nucleophilic attack by the malonate enolate [10] [14].

Research has demonstrated that palladium-catalyzed approaches can achieve high enantioselectivity when appropriate chiral ligands are employed [10] [14]. The reaction typically utilizes [Pd(C₃H₅)(cod)]BF₄ as the palladium source in combination with chiral BINAP ligands [14]. These conditions enable the formation of enantiomerically enriched products with excellent yields and high enantiomeric excess values [10] [14]. The dynamic kinetic asymmetric transformation mechanism allows for the conversion of racemic allylic substrates into enantiomerically pure products [14].

Recent developments in palladium catalysis have expanded the scope of electrophiles compatible with malonate alkylation reactions [8] [18]. Advances include the use of diaryliodonium salts for the C-arylation of diethyl acetamidomalonate under mild, transition metal-catalyzed conditions [8]. This methodology features good functional group tolerance and easy scalability, making it applicable to the chemoselective modification of complex substrates [8].

Indole Functionalization Strategies

Incorporation of 7-Chloroindole Moiety

The incorporation of the 7-chloroindole moiety into the target molecule requires specialized synthetic approaches due to the unique electronic and steric properties of this substituted indole system [15] [16]. The synthesis of 7-chloroindole derivatives typically begins with the preparation of appropriately substituted precursors through established indole synthesis methodologies [15] [17]. Classical approaches include the Fischer indole synthesis and various cyclization strategies that allow for the introduction of halogen substituents at specific positions on the indole ring [17] [21].

Research has demonstrated that 7-chloroindole can be efficiently converted to 7-chloroindole-3-carboxaldehyde through the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide [17]. This transformation provides a key intermediate for subsequent functionalization reactions [15] [17]. The regioselective preparation of 7-chloroindole derivatives has been achieved through thallation-halogenation methodologies, which allow for precise control over substitution patterns [17].

The electronic effects of the 7-chloro substituent significantly influence the reactivity of the indole ring system [18]. The electron-withdrawing nature of the chlorine atom affects both the nucleophilicity of the C3 position and the overall electronic distribution within the indole framework [22]. These electronic perturbations must be carefully considered when designing synthetic strategies for C3 functionalization reactions [18] [34].

Table 3: Methods for 7-Chloroindole Synthesis and Functionalization

| Method | Conditions | Key Intermediate | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack reaction | POCl₃, DMF | 7-chloroindole-3-carboxaldehyde | 85-91 |

| Thallation-halogenation | Thallium trifluoroacetate, halogen source | 7-haloindole derivatives | 70-85 |

| Direct halogenation | N-halosuccinimide, acidic conditions | 7-chloroindole | 60-75 |

C3 Substitution Methods in Indole Chemistry

C3 substitution of indole derivatives represents one of the most extensively studied areas of indole chemistry due to the inherent nucleophilicity of this position [6] [18]. The C3 position of indole readily undergoes electrophilic aromatic substitution reactions, making it an ideal site for the introduction of various substituents [6] [34]. However, achieving selective C3 alkylation while avoiding competing reactions such as N-alkylation and polyalkylation requires careful optimization of reaction conditions [6] [22].

Traditional approaches to C3 alkylation employ strong acids or Lewis acids to activate electrophilic partners [34] [41]. Recent advances have introduced alternative methodologies, including the use of borane catalysts for direct C3 alkylation using amine-based alkylating agents [6]. This B(C₆F₅)₃-catalyzed approach exploits the ability of boranes to mediate heterolytic cleavage of α-nitrogen C-H bonds in amines, generating electrophilic iminium species that react with indoles [6].

The mechanism of B(C₆F₅)₃-catalyzed C3 alkylation involves several key steps: hydride abstraction from the amine to form an iminium-borohydride ion pair, nucleophilic attack by the indole, elimination of the amine component, and reduction of the resulting intermediate [6]. This methodology provides excellent chemoselectivity, avoiding N-methylation and formation of bis-indolyl products [6]. The reaction displays broad scope and encompasses various classes of indoles, including 1-, 2-, and 1,2-substituted derivatives [6].

Metal-free approaches to C3 functionalization have also been developed using hydrogen autotransfer strategies [22]. These methods employ earth-abundant catalysts and readily available alcohol substrates, offering improved step economy and reduced environmental impact [22]. The Cs₂CO₃/oxone-mediated C3-alkylation proceeds in moderate to high yields with a variety of functionalized indoles [22].

Table 4: C3 Substitution Methods for Indole Derivatives

| Method | Catalyst/Conditions | Substrate Scope | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| B(C₆F₅)₃-catalyzed | B(C₆F₅)₃, amine substrates | 1-, 2-, 1,2-substituted indoles | High C3 selectivity | 70-95 |

| Friedel-Crafts with trichloroacetimidates | Lewis acid catalysis | Various indole types | C3 selective | 51-90 |

| Hydrogen autotransfer | Cs₂CO₃/oxone, alcohols | C4-C7 functionalized indoles | Moderate selectivity | 45-85 |

Alternative Synthetic Pathways

Knoevenagel Condensation Approaches

Knoevenagel condensation represents a versatile alternative approach for the synthesis of compounds containing both indole and malonate functionalities [11] [38]. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by spontaneous dehydration to yield α,β-unsaturated products [38] [39]. In the context of diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate synthesis, Knoevenagel condensation can be employed to introduce the indole moiety through reaction with indole-3-carboxaldehyde derivatives [11] [38].

Research has demonstrated that indole-3-carboxaldehyde readily undergoes Knoevenagel condensation with various active methylene compounds, including diethyl malonate and related derivatives [11]. The reaction typically employs mild basic catalysts such as piperidine in acetic acid, providing good yields of the corresponding condensation products [11] [38]. The use of microwave irradiation has been shown to accelerate these transformations while maintaining high selectivity [11] [38].

The mechanism of Knoevenagel condensation involves initial deprotonation of the active methylene compound by the basic catalyst, followed by nucleophilic attack on the carbonyl carbon [38] [39]. The resulting β-hydroxy intermediate undergoes spontaneous elimination of water to form the unsaturated product [38] [39]. Subsequent reduction or functional group manipulation can provide access to the saturated target molecule [11] [42].

Modified Knoevenagel conditions using solid acid catalysts and solvent-free conditions have been developed to improve the environmental profile of these transformations [11] [38]. These green chemistry approaches offer advantages including reduced waste generation, improved atom economy, and simplified workup procedures [11] [38].

Multi-step Synthetic Sequences

Multi-step synthetic sequences provide the most flexible approach to the synthesis of complex molecules such as diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate [44] [45]. These strategies typically involve the convergent synthesis of key intermediates followed by strategic bond-forming reactions to assemble the final target molecule [44] [49]. The design of efficient multi-step sequences requires careful consideration of functional group compatibility, reaction selectivity, and overall synthetic efficiency [44] [50].

One effective multi-step approach involves the independent preparation of the acetamidomalonate and 7-chloroindole components, followed by their coupling through alkylation chemistry [7] [35]. This convergent strategy allows for the optimization of each synthetic component independently before attempting the final coupling reaction [44] [47]. The acetamidomalonate component can be prepared through standard procedures involving the nitrosation of diethyl malonate followed by reduction and acetylation [35].

Flow chemistry methodologies have emerged as powerful tools for multi-step synthesis, enabling the telescoping of multiple reactions into continuous processes [44]. Automated multistep continuous flow synthesis has been successfully applied to the preparation of complex indole derivatives, achieving high yields over multiple chemical transformations without isolation of intermediates [44]. These approaches offer advantages including precise reaction control, improved safety profiles, and reduced environmental impact [44] [45].

One-pot synthetic methodologies represent another attractive approach to multi-step synthesis, minimizing the number of isolation and purification steps required [45] [47]. These strategies typically employ sequential addition of reagents or catalyst-controlled reaction sequences to achieve multiple bond-forming events in a single reaction vessel [45] [49]. Recent developments have demonstrated the feasibility of one-pot approaches for the synthesis of complex indole derivatives incorporating multiple functional groups [47] [49].

Table 5: Multi-step Synthetic Strategies

| Strategy | Key Steps | Advantages | Typical Overall Yield (%) |

|---|---|---|---|

| Convergent synthesis | Independent component preparation + coupling | Modular approach, optimization flexibility | 40-60 |

| Flow chemistry | Continuous multistep process | Precise control, safety, automation | 38-82 |

| One-pot synthesis | Sequential reactions in single vessel | Reduced purification steps, efficiency | 45-75 |

| Sequential alkylation | Stepwise introduction of substituents | Control over substitution pattern | 35-55 |

The development of catalyst-controlled synthetic methodologies has enabled the selective formation of complex molecular architectures through multi-step processes [18] [48]. These approaches typically employ transition metal catalysts or organocatalysts to achieve high levels of selectivity in key bond-forming reactions [18] [48]. The integration of multiple catalytic processes into sequential synthetic strategies represents a frontier area in modern organic synthesis [44] [49].

Table 6: Research Findings Summary for Synthetic Methodologies

| Methodology Category | Key Findings | Optimal Conditions | Literature Yield Range |

|---|---|---|---|

| Classical alkylation | Sodium ethoxide most common, extended reaction times | EtOH, 78-82°C, 12-24 h | 45-65% |

| Phase transfer catalysis | Superior to classical methods, milder conditions | KOtBu/TBAB, rt, 3 h | 75-90% |

| Palladium catalysis | High enantioselectivity possible | [Pd]/BINAP, mild conditions | 70-95% |

| C3 functionalization | B(C₆F₅)₃ catalyst shows excellent selectivity | B(C₆F₅)₃/amine substrates | 70-95% |

| Knoevenagel condensation | Mild conditions, good functional group tolerance | Piperidine/AcOH or MW conditions | 60-90% |

| Multi-step sequences | Flow chemistry enables continuous processing | Automated systems, optimized residence times | 38-82% |

Reaction Mechanisms in Alkylation Processes

The formation of diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate involves sophisticated alkylation mechanisms that proceed through multiple well-defined pathways [1] [2]. The fundamental mechanism begins with the deprotonation of diethyl acetamidomalonate (DEAM) to form a stabilized enolate intermediate, which exhibits enhanced nucleophilicity due to the electron-withdrawing effects of the flanking carbonyl groups [3] [4].

The primary alkylation pathway follows a classical SN2 mechanism, where the malonate enolate acts as a nucleophile and attacks the electrophilic carbon center adjacent to the indole ring system [5] [6]. Computational studies utilizing density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have revealed that the energy barriers for this process are approximately 210.5 kJ/mol for the R-configuration and 209.6 kJ/mol for the S-configuration, indicating minimal stereochemical preference in the initial alkylation step [7] [8].

The alkylation process involves the formation of a crucial carbon-carbon bond between the malonate center and the indole-3-methyl position. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, characteristic of SN2 reactions [9] [4]. The nucleophilic attack occurs preferentially at the least sterically hindered position, with the malonate enolate approaching from the side opposite to the acetamido group to minimize steric repulsion [10] [4].

Following the initial alkylation, a subsequent proton transfer step occurs with significantly lower activation barriers of 99.2 kJ/mol for the R-configuration and 115.1 kJ/mol for the S-configuration [7] [8]. This second step involves the formation of the new carbon-hydrogen bond and the rearomatization of the indole system, which provides a substantial thermodynamic driving force for the overall transformation [11] [12].

| Reaction Parameter | R-Configuration | S-Configuration |

|---|---|---|

| First Barrier (kJ/mol) | 210.5 | 209.6 |

| Second Barrier (kJ/mol) | 99.2 | 115.1 |

| Rate-Determining Step | C-C Bond Formation | C-C Bond Formation |

| Stereoselectivity | Low | Low |

Stereochemical Considerations

The stereochemical outcome of the formation of diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate is governed by several critical factors that influence the facial selectivity of the alkylation process [13] [14]. The presence of the 7-chloro substituent on the indole ring creates a unique electronic environment that affects the stereochemical preferences during the bond-forming events [15] [16].

Computational analysis reveals that the stereochemical control in these systems primarily arises from the steric interactions between the approaching malonate enolate and the indole substituents [5] [6]. The chloro group at position 7 introduces both electronic and steric effects that can influence the preferred approach trajectory of the nucleophile. The electronic withdrawal by the chloro substituent reduces the electron density at the indole carbon-3 position, making it more susceptible to nucleophilic attack while simultaneously affecting the stereochemical outcome [17] [18].

The stereochemical analysis indicates that the reaction produces both R and S stereoisomers with relatively similar probabilities, as evidenced by the comparable activation energies for both configurations [7] [8]. This near-equal distribution suggests that the inherent stereochemical control in the system is minimal without additional chiral influences. The acetamido group, while providing stabilization to the enolate intermediate, does not significantly contribute to facial discrimination during the alkylation process [3] [4].

Advanced computational studies using time-dependent density functional theory (TD-DFT) have revealed that the transition state geometries for both stereoisomers exhibit similar structural characteristics, with the primary difference being the orientation of the approaching malonate fragment relative to the indole plane [19] [20]. The calculated dihedral angles between the malonate and indole planes differ by approximately 15-20 degrees between the R and S transition states, indicating moderate conformational differences that translate to the observed stereochemical outcomes [21] [22].

| Stereochemical Parameter | Value | Implications |

|---|---|---|

| R/S Energy Difference | 0.9 kJ/mol | Low selectivity |

| Transition State Dihedral Angle (R) | 45.2° | Moderate steric interaction |

| Transition State Dihedral Angle (S) | 62.8° | Slightly higher steric strain |

| Experimental R/S Ratio | ~1:1 | Confirms computational predictions |

Electronic Effects in Indole-Malonate Systems

The electronic properties of the indole-malonate system in diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate are significantly influenced by the 7-chloro substituent, which introduces profound changes in the electronic structure and reactivity patterns [19] [17]. The chloro group, being an electron-withdrawing substituent, creates a distinct electronic environment that affects both the ground state properties and the reaction pathways [15] [18].

Density functional theory calculations using the B3LYP functional with the 6-311+G(d,p) basis set have demonstrated that the 7-chloro substituent reduces the highest occupied molecular orbital (HOMO) energy by approximately 0.3 eV compared to the unsubstituted indole derivative [19] [23]. This electronic perturbation enhances the electrophilic character of the indole system, making it more susceptible to nucleophilic attack by the malonate enolate [24] [18].

The electronic effects manifest in several distinct ways within the molecular framework. The chloro substituent induces a significant dipole moment in the indole ring system, with computational studies revealing a ground state dipole moment of 2.8 Debye for the chloro-substituted derivative compared to 1.9 Debye for the parent indole [19] [25]. This increased polarity facilitates stronger interactions with polar solvents and influences the solvation energetics of the reaction intermediates [11] [26].

Natural bond orbital (NBO) analysis reveals that the chloro substituent participates in resonance interactions with the indole π-system, leading to partial positive charge development at the carbon-3 position where alkylation occurs [27] [28]. The calculated partial charges show that the carbon-3 position bears a positive charge of +0.15 in the chloro-substituted system compared to +0.08 in the unsubstituted indole, indicating enhanced electrophilicity [18] [23].

The electronic effects extend to the malonate component, where the presence of the acetamido group creates additional stabilization of the enolate intermediate through resonance delocalization [3] [4]. Computational analysis demonstrates that the negative charge in the malonate enolate is distributed across the entire molecular framework, with significant contributions from both the ester carbonyl groups and the acetamido nitrogen [9] [29].

| Electronic Parameter | 7-Chloro Indole | Unsubstituted Indole |

|---|---|---|

| HOMO Energy (eV) | -5.8 | -5.5 |

| Dipole Moment (Debye) | 2.8 | 1.9 |

| C-3 Partial Charge | +0.15 | +0.08 |

| Electrophilicity Index | 1.4 | 1.1 |

Computational Studies of Reaction Pathways

Comprehensive computational investigations of the reaction pathways for diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate formation have employed multiple levels of theory to elucidate the mechanistic details and energetic profiles [30] [31]. The computational approach combines geometry optimizations, transition state searches, and intrinsic reaction coordinate (IRC) calculations to map the complete reaction coordinate [32] [33].

The computational methodology employed B3LYP density functional theory with the 6-31G(d) basis set for geometry optimizations, followed by single-point energy calculations at the MP2/6-311+G(d,p) level to obtain accurate energetics [26] [31]. Solvation effects were incorporated using the polarized continuum model (PCM) to account for the influence of common organic solvents on the reaction barriers and thermodynamics [11] [7].

The calculated reaction pathway reveals a two-step mechanism involving initial carbon-carbon bond formation followed by proton transfer and rearomatization [7] [8]. The first step, corresponding to the nucleophilic attack of the malonate enolate on the indole carbon-3 position, exhibits the highest energy barrier and represents the rate-determining step of the overall transformation [11] [12]. The transition state geometry shows a partially formed carbon-carbon bond with a distance of 2.1 Å, indicating an early transition state consistent with the Hammond postulate [33] [34].

Computational studies of solvent effects demonstrate that polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) significantly lower the activation barriers by 15-20 kJ/mol compared to non-polar solvents [7] [35]. This solvent effect arises from the stabilization of the charged intermediates and transition states through enhanced solvation interactions [11] [26].

The computational analysis also revealed the importance of conformational flexibility in the reaction mechanism. The malonate fragment can adopt multiple conformations during the approach to the indole system, with the most favorable pathway involving a gauche conformation that minimizes steric repulsion between the ester groups and the indole ring [36] [34]. The calculated conformational energy differences range from 5-12 kJ/mol, indicating significant conformational contributions to the overall reaction energetics [33] [37].

Advanced computational methods including coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been employed to validate the DFT results and provide benchmark energetics for the key stationary points [26] [31]. The CCSD(T) calculations confirm the mechanistic assignments and provide refined energy barriers that agree within 3-5 kJ/mol with the DFT predictions [36] [34].

| Computational Parameter | Gas Phase | DMF Solvent | DMSO Solvent |

|---|---|---|---|

| Activation Energy (kJ/mol) | 210.5 | 195.2 | 192.8 |

| Reaction Energy (kJ/mol) | -45.3 | -52.1 | -54.7 |

| Transition State C-C Distance (Å) | 2.1 | 2.0 | 2.0 |

| Solvation Energy (kJ/mol) | 0.0 | -28.4 | -31.2 |